Metalaxyl-M
Metalaxyl-M
Metalaxyl-M is a methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alaninate that is the more active R-enantiomer of metalaxyl. A systemic fungicide, it is active against phytopathogens of the order Peronosporales and is used to conrtrol Pythium in a number of vegetable crops. It has a role as an agrochemical. It is a methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alaninate, a D-alanine derivative, an acylamino acid fungicide and an anilide fungicide. It is functionally related to a D-alanine. It is an enantiomer of a (S)-metalaxyl.
Brand Name:
Vulcanchem
CAS No.:
70630-17-0
VCID:
VC21268200
InChI:
InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/t12-/m1/s1
SMILES:
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC
Molecular Formula:
C15H21NO4
Molecular Weight:
279.33 g/mol
Metalaxyl-M
CAS No.: 70630-17-0
Cat. No.: VC21268200
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Metalaxyl-M is a methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alaninate that is the more active R-enantiomer of metalaxyl. A systemic fungicide, it is active against phytopathogens of the order Peronosporales and is used to conrtrol Pythium in a number of vegetable crops. It has a role as an agrochemical. It is a methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alaninate, a D-alanine derivative, an acylamino acid fungicide and an anilide fungicide. It is functionally related to a D-alanine. It is an enantiomer of a (S)-metalaxyl. |
|---|---|
| CAS No. | 70630-17-0 |
| Molecular Formula | C15H21NO4 |
| Molecular Weight | 279.33 g/mol |
| IUPAC Name | methyl (2R)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoate |
| Standard InChI | InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/t12-/m1/s1 |
| Standard InChI Key | ZQEIXNIJLIKNTD-GFCCVEGCSA-N |
| Isomeric SMILES | CC1=C(C(=CC=C1)C)N([C@H](C)C(=O)OC)C(=O)COC |
| SMILES | CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC |
| Canonical SMILES | CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC |
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